TPP possesses a unique structure with two key functional groups:
The primary application of TPP lies in olefination reactions, particularly the Wittig reaction.
Ph3P=CHCH2CHO (TPP) + R'C=O --> R'CH=CHR + Ph3P=O
Variations of the Wittig reaction, like the Horner-Wadsworth-Emmons reaction and the Tebbe olefination, utilize TPP or its derivatives to achieve selective alkene formation [].
In the Wittig reaction, the ylide character (nucleophilic carbanion) of the triphenylphosphoranylidene group in TPP attacks the electrophilic carbon atom of the carbonyl compound. This leads to the formation of a new carbon-carbon double bond (alkene) and the expulsion of triphenylphosphine oxide [].